REACTION_CXSMILES
|
C[Mg]Br.[CH2:4](OCC)C.[Br-].[Li+].[CH3:11][C:12]([O:15][C:16]([N:18]1[C@@H:22]2[CH2:23][C:24]([CH2:26][C@H:19]1[CH2:20][CH2:21]2)=[O:25])=[O:17])([CH3:14])[CH3:13]>C1COCC1>[C:12]([O:15][C:16]([N:18]1[CH:19]2[CH2:20][CH2:21][CH:22]1[CH2:23][C:24]([OH:25])([CH3:4])[CH2:26]2)=[O:17])([CH3:11])([CH3:13])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
Boc-nortropinone
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the mixture partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and n-heptane (50:50)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |